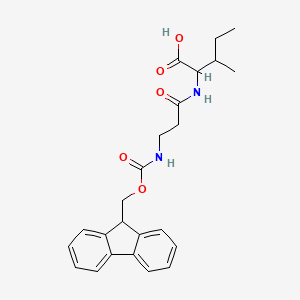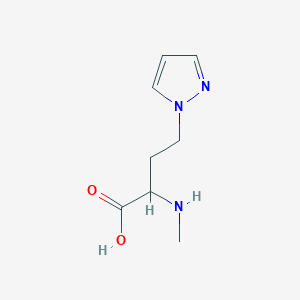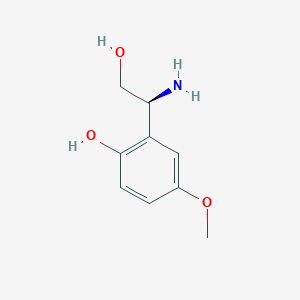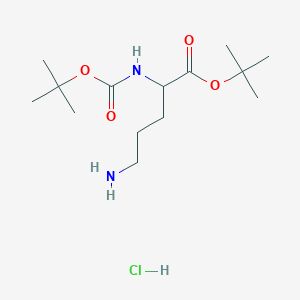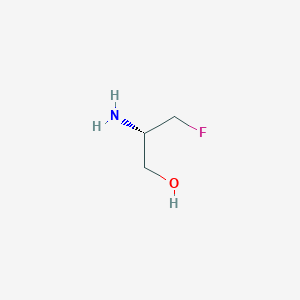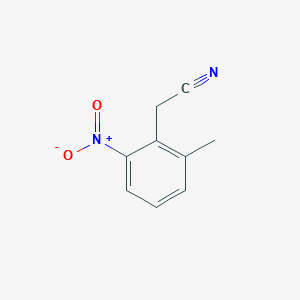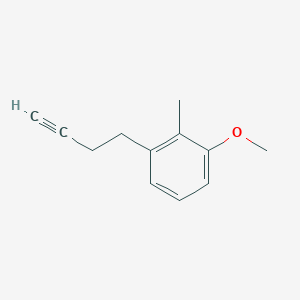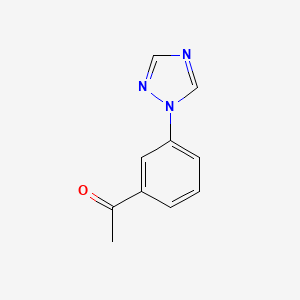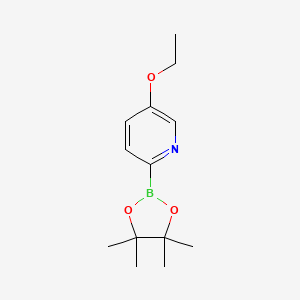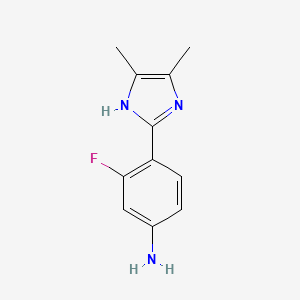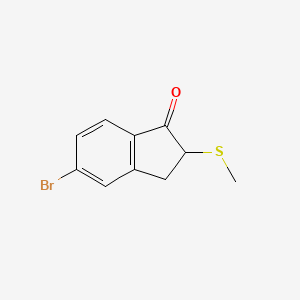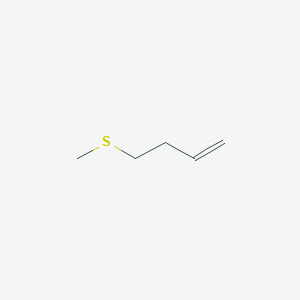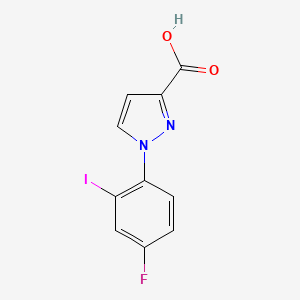
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluoro and an iodo group on the phenyl ring, along with a carboxylic acid functional group. Its distinct structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the fluoro and iodo groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and iodinating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The fluoro and iodo groups can undergo nucleophilic substitution reactions, where nucleophiles replace these halogen atoms. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoro and iodo groups, along with the carboxylic acid functional group, play crucial roles in these interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or binding to receptor sites.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid can be compared with similar compounds, such as:
2-(3-Fluoro-4-iodophenyl)acetic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
4-Fluorophenylacetic acid: This compound lacks the pyrazole ring and the iodo group, making it less complex.
(4-Fluoro-2-iodophenyl)(1-phenyl-1H-pyrazol-4-yl)methanol: This compound has a methanol group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H6FIN2O2 |
|---|---|
Molekulargewicht |
332.07 g/mol |
IUPAC-Name |
1-(4-fluoro-2-iodophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6FIN2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |
InChI-Schlüssel |
YLDUUBDGILCWQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)I)N2C=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


